molecular formula C24H37NO2S B14215572 5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole CAS No. 832077-55-1

5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole

Cat. No.: B14215572
CAS No.: 832077-55-1
M. Wt: 403.6 g/mol
InChI Key: QJQCSTPLQZYRHF-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole is a heterocyclic compound that features a furan ring, an oxazole ring, and a long aliphatic chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the furan and aliphatic sulfanyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The furan ring can be introduced via a Friedel-Crafts acylation reaction, and the aliphatic chain can be attached through a thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions, and purification steps such as chromatography or recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the aliphatic chain can be reduced to form a saturated chain.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Saturated aliphatic chain derivatives.

    Substitution: Halogenated or nitro-substituted furan derivatives.

Scientific Research Applications

5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole involves its interaction with specific molecular targets. The furan and oxazole rings can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The aliphatic chain may facilitate membrane permeability, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A furan derivative with applications in biomass conversion.

    Furfural: Another furan derivative used as a platform chemical in various industrial processes.

    Benzofuran derivatives: Compounds with similar structural motifs and biological activities.

Uniqueness

5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole is unique due to its combination of a furan ring, an oxazole ring, and a long aliphatic chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

CAS No.

832077-55-1

Molecular Formula

C24H37NO2S

Molecular Weight

403.6 g/mol

IUPAC Name

5-(furan-3-yl)-2-heptadec-8-enylsulfanyl-1,3-oxazole

InChI

InChI=1S/C24H37NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-24-25-20-23(27-24)22-17-18-26-21-22/h9-10,17-18,20-21H,2-8,11-16,19H2,1H3

InChI Key

QJQCSTPLQZYRHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCSC1=NC=C(O1)C2=COC=C2

Origin of Product

United States

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